Benzyl 3-bromo-4-methylbenzoate
Description
Benzyl 3-bromo-4-methylbenzoate is an aromatic ester derivative featuring a benzoate backbone substituted with a bromine atom at the 3-position and a methyl group at the 4-position, esterified with a benzyl group. This compound is structurally characterized by its electron-withdrawing bromo substituent and electron-donating methyl group, which influence its electronic and steric properties. Its reactivity profile, including susceptibility to hydrolysis or participation in cross-coupling reactions (e.g., Suzuki-Miyaura), may make it valuable in constructing complex molecules.
Properties
Molecular Formula |
C15H13BrO2 |
|---|---|
Molecular Weight |
305.17 g/mol |
IUPAC Name |
benzyl 3-bromo-4-methylbenzoate |
InChI |
InChI=1S/C15H13BrO2/c1-11-7-8-13(9-14(11)16)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
WAUGQSLUQDTUCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 3-bromo-4-methylbenzoate
The methyl ester analog, Methyl 3-bromo-4-methylbenzoate (CAS 104901-43-1), shares the same substituted benzoate core but differs in the ester group (methyl vs. benzyl). Key distinctions include:
- Molecular Weight and Physical Properties : The benzyl group increases molecular weight (C₁₅H₁₃BrO₂ vs. C₉H₉BrO₂ for the methyl ester), resulting in higher lipophilicity and lower volatility. This impacts solubility; benzyl esters are typically less water-soluble than methyl esters.
- Reactivity: Methyl esters are more prone to hydrolysis under basic conditions due to reduced steric hindrance. The benzyl group may offer temporary protection in synthetic pathways, requiring harsher conditions (e.g., hydrogenolysis) for deprotection.
- Synthetic Utility : Methyl esters are often preferred in high-throughput reactions due to their lower cost and ease of handling, whereas benzyl esters are advantageous in multi-step syntheses requiring selective deprotection .
3-Bromo-4-methylbenzoic Acid
The parent acid lacks the ester moiety, rendering it more acidic (pKa ~2-3) and reactive in carboxylate-mediated reactions (e.g., amidation). Its direct use in coupling reactions (e.g., with amines) contrasts with the ester’s role as a stabilized intermediate.
Benzyl 4-bromo-3-methylbenzoate (Positional Isomer)
A positional isomer with swapped bromo and methyl groups would exhibit altered electronic effects. The electron-withdrawing bromo group at the 4-position could deactivate the ring differently, affecting electrophilic substitution patterns.
Comparative Data Table
| Property | Benzyl 3-bromo-4-methylbenzoate | Methyl 3-bromo-4-methylbenzoate | 3-Bromo-4-methylbenzoic Acid |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₃BrO₂ | C₉H₉BrO₂ | C₈H₇BrO₂ |
| Molecular Weight (g/mol) | 305.17 | 229.07 | 215.04 |
| Ester Group | Benzyl | Methyl | N/A |
| Boiling Point (°C) | ~300 (estimated) | ~250 (estimated) | Sublimes at >200 |
| Solubility in Water | Low | Moderate | Low |
| Hydrolysis Susceptibility | Low (requires strong acid/base) | High (mild base conditions) | N/A |
| Key Applications | Protected intermediate | Cost-effective intermediate | Direct coupling substrate |
Research and Practical Considerations
- Antimicrobial Potential: While highlights benzyl benzoate’s efficacy against scabies, the brominated analog’s bioactivity remains unexplored. Its lipophilicity could enhance dermal penetration, warranting investigation as a topical agent.
- Scalability: Methyl esters are more economical for large-scale production, but benzyl derivatives offer strategic advantages in complex syntheses.
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